Siba Siba
Brand Name: Vulcanchem
CAS No.: 35899-54-8
VCID: VC1570320
InChI: InChI=1S/C14H21N5O3S/c1-7(2)3-23-4-8-10(20)11(21)14(22-8)19-6-18-9-12(15)16-5-17-13(9)19/h5-8,10-11,14,20-21H,3-4H2,1-2H3,(H2,15,16,17)/t8-,10-,11-,14-/m1/s1
SMILES: CC(C)CSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O
Molecular Formula: C14H21N5O3S
Molecular Weight: 339.42 g/mol

Siba

CAS No.: 35899-54-8

Cat. No.: VC1570320

Molecular Formula: C14H21N5O3S

Molecular Weight: 339.42 g/mol

* For research use only. Not for human or veterinary use.

Siba - 35899-54-8

Specification

CAS No. 35899-54-8
Molecular Formula C14H21N5O3S
Molecular Weight 339.42 g/mol
IUPAC Name (2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(2-methylpropylsulfanylmethyl)oxolane-3,4-diol
Standard InChI InChI=1S/C14H21N5O3S/c1-7(2)3-23-4-8-10(20)11(21)14(22-8)19-6-18-9-12(15)16-5-17-13(9)19/h5-8,10-11,14,20-21H,3-4H2,1-2H3,(H2,15,16,17)/t8-,10-,11-,14-/m1/s1
Standard InChI Key JDDUQGRUPLKDNT-IDTAVKCVSA-N
Isomeric SMILES CC(C)CSC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O
SMILES CC(C)CSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O
Canonical SMILES CC(C)CSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Introduction

Chemical Identity and Structure

Nomenclature and Identification

SIBA is formally identified as 5'-Deoxy-5'-isobutylthioadenosine or 5'-Isobutylthioadenosine . The compound is registered with CAS number 35899-54-8 . Its IUPAC name is (2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(2-methylpropylsulfanylmethyl)oxolane-3,4-diol . This nomenclature reflects its chemical structure as a modified nucleoside with an isobutylthio group at the 5' position.

Physical and Chemical Properties

SIBA possesses distinct physical and chemical properties that influence its biological activity and laboratory handling. The compound has a molecular formula of C14H21N5O3S and a molecular weight of 339.41 g/mol . The canonical SMILES notation for SIBA is CC(C)CSC[C@H]1OC@Hn1cnc2c(N)ncnc12, representing its specific stereochemistry . Table 1 summarizes the key physical and chemical properties of SIBA.

Table 1: Physical and Chemical Properties of SIBA

PropertyValueReference
Molecular FormulaC14H21N5O3S
Molecular Weight339.41 g/mol
CAS Number35899-54-8
AppearanceNo data available
Relative Density1.63 g/cm³ (Predicted)
Solubility in DMSO90 mg/mL (265.17 mM)
Solubility in Other Solvents≥ 100 mg/mL (294.63 mM)

Biological Activities and Mechanisms

Transmethylation Inhibition

SIBA's primary mechanism of action involves the inhibition of S-adenosylmethionine (SAM)-dependent transmethylation processes . As a synthetic analogue of S-adenosylhomocysteine (SAH), SIBA competitively interferes with methylation reactions that are essential for numerous cellular processes . This transmethylation inhibition underpins many of the compound's biological effects and research applications.

Enzymatic Interactions

SIBA demonstrates inhibitory activity against multiple enzymatic systems. The compound can interfere with SAH hydrolase, methylthioadenosine phosphorylase, and cAMP phosphodiesterase activities in vitro . Additionally, SIBA selectively inhibits spermine synthase with an IC50 value of 8 μM . This selective enzyme inhibition profile contributes to its potential as a research tool in biochemical and pharmacological studies.

Table 2: Enzymatic Targets of SIBA

EnzymeType of InteractionPotencyReference
Spermine SynthaseInhibitionIC50 = 8 μM
SAH HydrolaseInterferenceNot specified
Methylthioadenosine PhosphorylaseInterferenceNot specified
cAMP PhosphodiesteraseInterferenceNot specified

Antiviral Properties

One of the most significant biological activities of SIBA is its antiviral effect against herpes simplex virus type 1 (HSV-1) . SIBA reversibly blocks the multiplication of HSV-1, potentially through its impact on viral methylation processes or through interaction with viral enzymes . This antiviral property has positioned SIBA as a valuable compound in virological research, particularly in studies focused on herpesvirus replication mechanisms.

Antiproliferative Effects

SIBA exhibits potent antiproliferative activity across various cellular systems . Research has demonstrated that SIBA can inhibit cell transformation induced by oncogenic RNA or DNA viruses, suppress the growth of transformed mouse mammary cells, and inhibit mitogen-stimulated blastogenesis of lymphocytes . These antiproliferative effects suggest potential applications in cancer research and cell biology studies.

Antimalarial Activity

SIBA has demonstrated antimalarial activity against Plasmodium falciparum in culture systems . This activity may be related to its effects on methylation processes that are critical for parasite survival and replication. The antimalarial properties of SIBA add to its versatility as a research compound with applications across multiple fields, including parasitology and tropical disease research.

Research Applications

Viral Research

SIBA's ability to reversibly block HSV-1 replication makes it a valuable tool in virological research . The compound has been used to study the role of methylation in viral replication and has been reported to affect the capping of herpes virus mRNA . These applications provide insights into viral mechanisms and potential targets for antiviral drug development.

Cancer Research

The antiproliferative effects of SIBA have positioned it as a useful compound in cancer research . By inhibiting cell transformation and the growth of transformed cells, SIBA can help elucidate mechanisms of cellular transformation and identify potential targets for anticancer therapies. Its specific enzymatic inhibitory profile also makes it valuable for studying the role of methylation processes in cancer development and progression.

Polyamine Biosynthesis Studies

SIBA's selective inhibition of spermine synthase makes it particularly useful in studies of polyamine biosynthesis . Research has examined the effect of SIBA on putrescine uptake and polyamine biosynthesis in various cell systems, including chick embryo fibroblasts . These studies contribute to our understanding of polyamine metabolism and its role in cellular processes.

SupplierAvailable FormatsPrice Range (as of April 2025)Reference
Tebubio1 mL * 10 mM (in DMSO)€121.00
TargetMol1-200 mg powder; 1 mL x 10 mM (in DMSO)$44-$687 (powder); $106 (solution)
CymitQuimica1-200 mg powder; 1 mL*10 mM (DMSO)€52.00-€652.00 (powder); €104.00 (solution)

Solution Preparation

For experimental applications, SIBA can be prepared in solution according to the requirements of specific assays. DMSO is the recommended solvent for SIBA, with reported solubility of 90 mg/mL (265.17 mM) . When preparing stock solutions, sonication is recommended to enhance solubility . Pre-calculated dilution tables are available to assist researchers in preparing solutions of specific concentrations .

Table 4: Solution Preparation Guide for SIBA

Desired ConcentrationAmount of SIBAVolume of DMSO Required
1 mM1 mg2.9463 mL
5 mM1 mg0.5893 mL
10 mM1 mg0.2946 mL
50 mM1 mg0.0589 mL
1 mM5 mg14.7314 mL
5 mM5 mg2.9463 mL
10 mM5 mg1.4731 mL
50 mM5 mg0.2946 mL
1 mM10 mg29.4629 mL
5 mM10 mg5.8926 mL
10 mM10 mg2.9463 mL
50 mM10 mg0.5893 mL

Data derived from

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